molecular formula C14H10Cl3NO3 B5708551 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide

2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide

Cat. No.: B5708551
M. Wt: 346.6 g/mol
InChI Key: QZAVAFPVCBJVFV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chlorinated phenoxy and hydroxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide typically involves the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chlorophenoxyacetic acid: 4-chlorophenol is reacted with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.

    Synthesis of 3,5-dichloro-4-hydroxyaniline: This intermediate can be prepared by the chlorination of 4-hydroxyaniline.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and chlorophenoxy groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-hydroxyphenyl)acetamide
  • 2-(4-bromophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide
  • 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-methoxyphenyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide is unique due to the presence of both chlorinated and hydroxy-substituted phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3/c15-8-1-3-10(4-2-8)21-7-13(19)18-9-5-11(16)14(20)12(17)6-9/h1-6,20H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAVAFPVCBJVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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